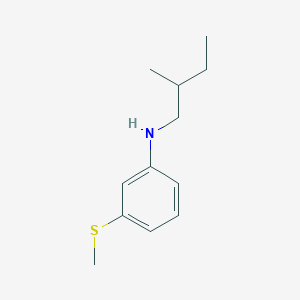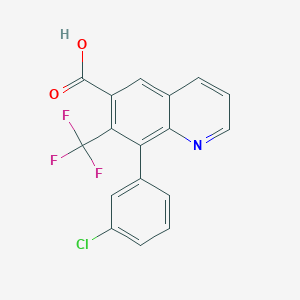
N-(3-Ethoxypropyl)-2-methyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethoxypropyl)-2-methyloxolan-3-amine: is an organic compound with the molecular formula C11H23NO4 It is characterized by the presence of an oxolane ring, an ethoxypropyl group, and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-2-methyloxolan-3-amine typically involves the reaction of 2-methyloxolan-3-amine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-Ethoxypropyl)-2-methyloxolan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(3-Ethoxypropyl)-2-methyloxolan-3-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Ethoxypropyl)-2-methyloxolan-3-amine depends on its interaction with molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxolane ring and ethoxypropyl group contribute to the compound’s overall stability and reactivity, affecting its behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
N-(3-Ethoxypropyl)-2-penten-2-ol-4-imine: Similar in structure but with a different functional group, leading to different reactivity and applications.
N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide: Shares the ethoxypropyl group but differs in the core structure, affecting its chemical properties.
N-(3-Ethoxypropyl)-2-(4-methoxyphenoxy)acetamide: Contains an ethoxypropyl group and an acetamide moiety, used in different chemical contexts.
Uniqueness: N-(3-Ethoxypropyl)-2-methyloxolan-3-amine is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-(3-ethoxypropyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C10H21NO2/c1-3-12-7-4-6-11-10-5-8-13-9(10)2/h9-11H,3-8H2,1-2H3 |
Clé InChI |
VAIVWAUOOIJRHM-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC1CCOC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




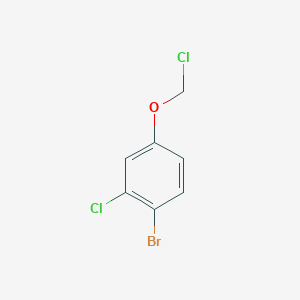
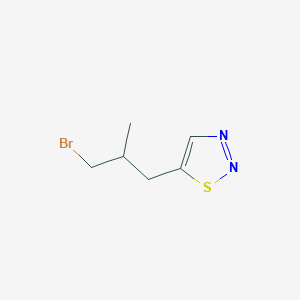

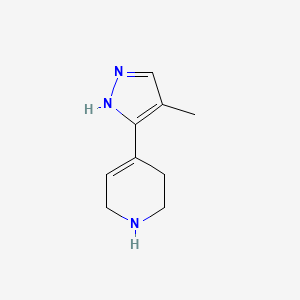
![2-tert-Butyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239974.png)
![2-[(But-2-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13239980.png)
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13239991.png)
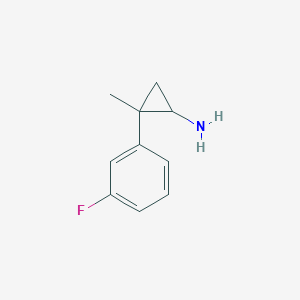
![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
